molecular formula C21H16BrN5O2S2 B2820002 N-benzyl-10-(4-bromobenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892749-67-6

N-benzyl-10-(4-bromobenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2820002
CAS No.: 892749-67-6
M. Wt: 514.42
InChI Key: GSZPCKPHPBULTR-UHFFFAOYSA-N
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Description

N-benzyl-10-(4-bromobenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound that belongs to the class of triazolothienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, substituted with a benzyl group, a bromophenylsulfonyl group, and a methyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Mechanism of Action

Target of Action

CHEMBL1173503, also known as N-benzyl-3-[(4-bromophenyl)sulfonyl]-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine, is a compound with potential therapeutic applications. The primary target of this compound is the human recombinant 5HT6 receptor . The 5HT6 receptor is a subtype of the serotonin receptor, which plays a crucial role in the regulation of mood, anxiety, and cognition.

Mode of Action

The compound interacts with its target, the 5HT6 receptor, by binding to it and inhibiting the serotonin-induced cAMP production . This interaction results in changes in the cellular signaling pathways, potentially leading to therapeutic effects.

Biochemical Pathways

By inhibiting serotonin-induced cAMP production, CHEMBL1173503 may modulate these processes .

Pharmacokinetics

Understanding these properties is essential for predicting the compound’s efficacy and potential side effects .

Result of Action

This could potentially lead to changes in mood, cognition, and other physiological processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like CHEMBL1173503. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target . Understanding these factors is crucial for optimizing the compound’s therapeutic use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-10-(4-bromobenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-10-(4-bromobenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-10-(4-bromobenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is unique due to the presence of the bromophenylsulfonyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows it to interact with unique molecular targets, making it valuable for specialized applications in scientific research and industry .

Properties

IUPAC Name

N-benzyl-10-(4-bromophenyl)sulfonyl-N-methyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN5O2S2/c1-26(13-14-5-3-2-4-6-14)19-18-17(11-12-30-18)27-20(23-19)21(24-25-27)31(28,29)16-9-7-15(22)8-10-16/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZPCKPHPBULTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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